molecular formula C14H16N2O4 B13735495 5-ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione CAS No. 15302-82-6

5-ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione

Katalognummer: B13735495
CAS-Nummer: 15302-82-6
Molekulargewicht: 276.29 g/mol
InChI-Schlüssel: SWWWSLBUNHLWMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione is a barbiturate derivative characterized by a 1,3-diazinane core substituted with ethyl and 2-hydroxy-2-phenylethyl groups. Barbiturates generally act as central nervous system (CNS) depressants by enhancing GABAA receptor activity . The hydroxyl group in the 2-hydroxy-2-phenylethyl substituent may influence solubility, metabolism, and binding affinity compared to non-hydroxylated analogs.

Eigenschaften

CAS-Nummer

15302-82-6

Molekularformel

C14H16N2O4

Molekulargewicht

276.29 g/mol

IUPAC-Name

5-ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C14H16N2O4/c1-2-14(11(18)15-13(20)16-12(14)19)8-10(17)9-6-4-3-5-7-9/h3-7,10,17H,2,8H2,1H3,(H2,15,16,18,19,20)

InChI-Schlüssel

SWWWSLBUNHLWMB-UHFFFAOYSA-N

Kanonische SMILES

CCC1(C(=O)NC(=O)NC1=O)CC(C2=CC=CC=C2)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione can be achieved through a multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. The reaction is typically carried out in the presence of p-toluenesulfonic acid monohydrate in ethanol under reflux conditions for 4 hours .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar multicomponent reactions, optimized for large-scale synthesis. The use of continuous flow reactors and automated systems could enhance efficiency and yield while minimizing waste.

Analyse Chemischer Reaktionen

Types of Reactions

5-ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly its sedative and hypnotic properties.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 5-ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The compound binds to specific sites on the GABA receptor, increasing the receptor’s affinity for GABA and prolonging its inhibitory action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name (IUPAC) Substituents Molecular Weight Key Pharmacological Properties Metabolic Pathways References
5-Ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione Ethyl, 2-hydroxy-2-phenylethyl Not available Hypothesized: Sedative, GABA modulation Likely hepatic hydroxylation/oxidation
Phenobarbital (5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione) Ethyl, phenyl 232.23 g/mol Anticonvulsant, sedative, long-acting barbiturate CYP2C9/CYP2C19-mediated oxidation to p-hydroxyphenobarbital
p-Hydroxyphenobarbital (5-ethyl-5-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione) Ethyl, 4-hydroxyphenyl 248.23 g/mol Inactive metabolite of phenobarbital Glucuronidation
Amobarbital (5-ethyl-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione) Ethyl, 3-methylbutyl 226.27 g/mol Short-to-intermediate hypnotic, anxiolytic CYP2C9 oxidation
Mephobarbital (5-ethyl-1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione) Ethyl, phenyl, N1-methyl 246.26 g/mol Anticonvulsant, demethylated to phenobarbital Demethylation via CYP enzymes
Vinbarbital (5-ethyl-5-[(E)-pent-2-en-2-yl]-1,3-diazinane-2,4,6-trione) Ethyl, (E)-pent-2-en-2-yl 224.26 g/mol Sedative-hypnotic, intermediate duration Hepatic oxidation
5-(2-Bromoethyl)-5-ethyl-1,3-diazinane-2,4,6-trione Ethyl, 2-bromoethyl 263.10 g/mol Synthetic intermediate (brominated derivative) Not pharmacologically active

Key Findings from Comparative Analysis

Substituent Effects on Activity: Hydroxyl Groups: The presence of a hydroxyl group (e.g., in p-hydroxyphenobarbital) reduces CNS activity by rendering the compound more polar and less able to cross the blood-brain barrier . Alkyl Chains: Longer alkyl chains (e.g., 3-methylbutyl in amobarbital) enhance lipophilicity, correlating with shorter onset and duration of action compared to phenyl-substituted phenobarbital . N-Methylation: Mephobarbital’s N1-methyl group delays metabolism, requiring demethylation to activate phenobarbital, which prolongs its therapeutic effect .

Metabolic Pathways: Phenobarbital undergoes CYP2C9/CYP2C19-mediated oxidation to p-hydroxyphenobarbital, an inactive metabolite . Vinbarbital’s unsaturated side chain may facilitate faster hepatic clearance compared to saturated analogs .

Binding Affinity and Selectivity :

  • Molecular docking studies suggest that substituents influence interactions with GABAA receptors. For example, amobarbital’s branched alkyl chain enhances binding to hydrophobic pockets in the receptor’s transmembrane domain .

Notes and Limitations

  • The exact pharmacological data for 5-ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione are unavailable in the provided evidence; comparisons are extrapolated from structurally related barbiturates.
  • Contradictions in metabolic stability exist: hydroxylation generally reduces activity, but site-specific modifications (e.g., N-methylation in mephobarbital) can alter pharmacokinetics .
  • Further studies are needed to validate the GABAA receptor binding dynamics of hydroxylated barbiturates using crystallography or cryo-EM .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.